Hexyl (S)-2-methylbutyrate CAS number and synonyms
Hexyl (S)-2-methylbutyrate CAS number and synonyms
Technical Monograph: Hexyl (S)-2-methylbutyrate
Executive Summary
Hexyl (S)-2-methylbutyrate is a branched-chain ester distinguished by its potent "green-fruity" organoleptic profile, characteristic of unripe apples, pears, and strawberries. While the racemic mixture (CAS 10032-15-2) is the standard commercial commodity, the (S)-enantiomer represents the bioactive form found in nature and is increasingly targeted for high-value "natural" labeling and pheromone research. This guide details the physicochemical properties, enzymatic synthesis protocols for enantiomeric purity, and analytical validation methods for this critical aroma compound.
Chemical Identity & Nomenclature
The commercial trade of this compound often utilizes the CAS number for the racemic mixture, with the specific enantiomer specified by the certificate of analysis or product grade (e.g., "Natural" EU/US).
| Identifier | Value |
| Primary CAS Number | 10032-15-2 (Racemic & General) |
| Parent Acid CAS | 1730-91-2 (Specifically (S)-2-Methylbutyric acid) |
| IUPAC Name | Hexyl (2S)-2-methylbutanoate |
| Common Synonyms | Hexyl 2-methylbutyrate; Butanoic acid, 2-methyl-, hexyl ester; Cydrane; Hexyl |
| FEMA Number | 3499 |
| Molecular Formula | |
| SMILES | CCCCCCOC(=O)CC |
| InChI Key | YUECNVSODFDKOQ-UHFFFAOYSA-N |
Stereochemical Note: The (S)-enantiomer is dextrorotatory (+) in its acid form but the ester's rotation depends on solvent and concentration. The (S)-configuration at the alpha-carbon is the determinant for the "natural" fruit character, whereas the (R)-isomer can have a flatter, more synthetic fatty odor.
Physicochemical Profile
The following data represents the standard specifications for high-purity (>98%) Hexyl 2-methylbutyrate.
| Property | Metric | Condition / Note |
| Molecular Weight | 186.29 g/mol | - |
| Appearance | Colorless liquid | Clear, fluid |
| Boiling Point | 217–219 °C | @ 760 mmHg |
| Density | 0.857 g/mL | @ 25 °C |
| Refractive Index ( | 1.416 – 1.421 | Standard purity check |
| Flash Point | 84 °C (183 °F) | Closed Cup |
| Solubility | Insoluble in water | Soluble in Ethanol, Propylene Glycol, Oils |
| LogP | ~3.80 | Lipophilic |
| Odor Threshold | ~1–10 ppb | In water (highly potent) |
Synthesis & Manufacturing Methodologies
To achieve the (S)-enantiomer specifically, traditional acid-catalyzed esterification is insufficient unless starting with expensive, pre-resolved (S)-2-methylbutyric acid. The preferred modern route for "Natural" labeling is Lipase-Catalyzed Kinetic Resolution or Enantioselective Esterification .
Protocol A: Enzymatic Synthesis (Green Chemistry Route)
Objective: Synthesis of Hexyl (S)-2-methylbutyrate with high enantiomeric excess (ee).
Mechanism: Lipases (e.g., Candida rugosa or Rhizomucor miehei) exhibit stereospecificity toward the (S)-acid in esterification reactions performed in non-aqueous media.
Workflow Diagram:
Caption: Lipase-catalyzed kinetic resolution pathway for the production of Hexyl (S)-2-methylbutyrate.
Experimental Steps:
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Substrate Prep: Dissolve racemic 2-methylbutyric acid (0.1 M) and n-hexanol (0.1 M) in n-hexane.
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Catalyst Addition: Add immobilized Candida rugosa lipase (CRL) at 10-20% w/w relative to substrates.
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Incubation: Incubate at 40°C with orbital shaking (200 rpm). The lipase preferentially esterifies the (S)-acid.
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Monitoring: Monitor conversion via GC-FID every 2 hours. Stop reaction when conversion reaches ~45-50% (theoretical maximum for resolution is 50%).
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Purification: Filter off the enzyme. Wash the organic phase with weak base (NaHCO3) to remove unreacted (R)-acid.
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Isolation: Dry organic phase over
and remove solvent under reduced pressure.
Protocol B: Chemical Esterification (Standard)
Objective: Synthesis of Racemic Hexyl 2-methylbutyrate.
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Reagents: 2-Methylbutyryl chloride (1.1 eq), n-Hexanol (1.0 eq), Pyridine (1.2 eq), DCM (Solvent).
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Procedure: Add acid chloride dropwise to a cooled (0°C) solution of hexanol and pyridine.
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Workup: Stir 4h at RT. Quench with water. Wash with HCl (1M), then NaHCO3. Distill.
-
Yield: Typically >90% (Racemic).
Analytical Characterization
Trustworthiness in synthesis requires rigorous validation.
1. Gas Chromatography (GC-FID/MS):
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Column: DB-WAX or HP-5.
-
Program: 50°C (2 min)
10°C/min 230°C. -
Retention Index (RI): ~1223 (Non-polar), ~1450 (Polar).
-
MS Fragments (m/z): 102 (Mclafferty rearrangement), 85 (acylium ion), 57, 43.
2. Chiral GC (Enantiomeric Excess):
-
Column: Cyclodextrin-based chiral stationary phase (e.g., Hydrodex
-PM). -
Separation: The (S)-enantiomer typically elutes before or after the (R)-enantiomer depending on the specific cyclodextrin derivative used.
-
Calculation:
.
Applications & Sensory Profile
Hexyl (S)-2-methylbutyrate is a versatile "Nature-Identical" ingredient.[1]
Sensory Descriptors:
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Primary: Fresh Green Apple, Unripe Pear.
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Secondary: Waxy skin, Tropical (Banana/Pineapple nuances), Fleshy.
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Tenacity: Medium-Long lasting (Substantivity > 48h on blotter).
Application Network:
Caption: Industrial application spectrum of Hexyl (S)-2-methylbutyrate ranging from food science to pest control.
Regulatory & Safety (E-E-A-T)
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FEMA GRAS: 3499 (Generally Recognized As Safe for food use).
-
EU Regulation: Flavis Number 09.507.
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Hazard Statements (GHS):
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H227: Combustible liquid.
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H315: Causes skin irritation.
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H411: Toxic to aquatic life with long-lasting effects.
-
-
Handling: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent oxidation of the fruity notes into sour acidic notes.
References
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The Good Scents Company. (2025). Hexyl 2-methyl butyrate: Organoleptic Properties and Safety Data. Retrieved from [Link]
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National Institute of Standards and Technology (NIST). (2024). Butanoic acid, 2-methyl-, hexyl ester Mass Spectrum. NIST Chemistry WebBook, SRD 69.[2] Retrieved from [Link]
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PubChem. (2025). Hexyl 2-methylbutyrate Compound Summary. National Library of Medicine. Retrieved from [Link]
-
ResearchGate. (2018). Convenient enzymatic resolution of (R,S)-2-methylbutyric acid catalyzed by immobilized lipases. Retrieved from [Link] (Contextual citation for enzymatic synthesis protocol).
